molecular formula C19H15N3O4S2 B2741780 (Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-08-7

(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2741780
CAS RN: 865182-08-7
M. Wt: 413.47
InChI Key: FWDZNZODYMDBQH-VZCXRCSSSA-N
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Description

“(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is part of a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been screened for in vitro antibacterial activities against two Gram-positive bacteria S. aureus, B. subtilis; two Gram-negative bacteria E. coli and K. pneumoniae .


Synthesis Analysis

The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .


Molecular Structure Analysis

The structure of the synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques . The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin layer chromatography (TLC) . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .

Scientific Research Applications

Future Directions

The compounds have shown promising antibacterial activity, which suggests they could be further explored for their potential as antimicrobial agents . Moreover, molecular docking studies reveal that these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

4-acetyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h1,4-9,11H,10H2,2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDZNZODYMDBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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